molecular formula C8H12F3NO2 B13226342 4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one

4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one

Cat. No.: B13226342
M. Wt: 211.18 g/mol
InChI Key: SNSRHOHOJXQPMQ-UHFFFAOYSA-N
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Description

4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one is a chemical compound characterized by the presence of a piperidinone ring substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one typically involves the reaction of piperidin-2-one with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)piperidin-2-one

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-14-4-6-1-2-12-7(13)3-6/h6H,1-5H2,(H,12,13)

InChI Key

SNSRHOHOJXQPMQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1COCC(F)(F)F

Origin of Product

United States

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